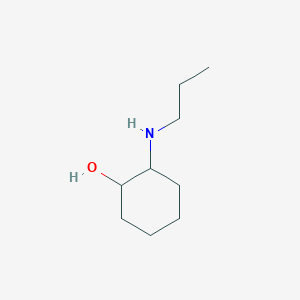
2-(Propylamino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Propylamino)cyclohexan-1-ol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a propylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylamino)cyclohexan-1-ol typically involves the amination of cyclohexanone derivatives. One common method is the catalytic asymmetric amination of 1,2-epoxycyclohexane with propylamine. This reaction can be catalyzed by various organometallic complexes, such as titanium, scandium, cobalt, zinc, magnesium, and niobium . The reaction conditions often include the use of a low-toxicity catalyst, such as soluble soybean polysaccharide, to achieve good enantiomeric selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the production method.
化学反応の分析
Types of Reactions
2-(Propylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanols and cyclohexanamines.
科学的研究の応用
2-(Propylamino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceutical agents.
類似化合物との比較
Similar Compounds
2-(Phenylamino)cyclohexan-1-ol: This compound features a phenylamino group instead of a propylamino group.
2-(Cyclopropylamino)cyclohexan-1-ol: This compound has a cyclopropylamino group in place of the propylamino group.
Uniqueness
2-(Propylamino)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an NMDA receptor antagonist sets it apart from other similar compounds, making it a valuable compound for research in neuropharmacology and related fields .
特性
| 66179-67-7 | |
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC名 |
2-(propylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-8-5-3-4-6-9(8)11/h8-11H,2-7H2,1H3 |
InChIキー |
SXOCCHYQGUFUDW-UHFFFAOYSA-N |
正規SMILES |
CCCNC1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


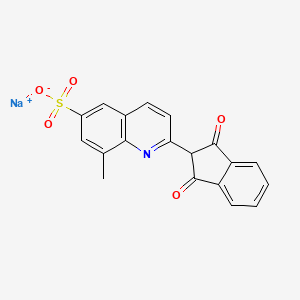
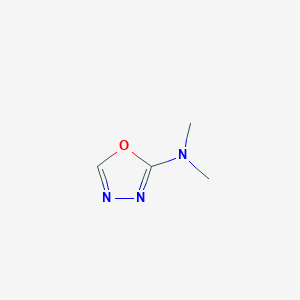

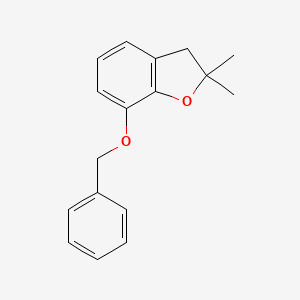
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)

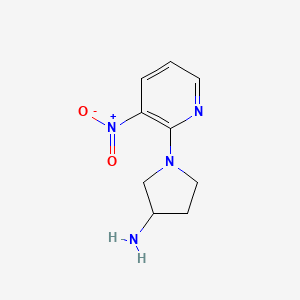

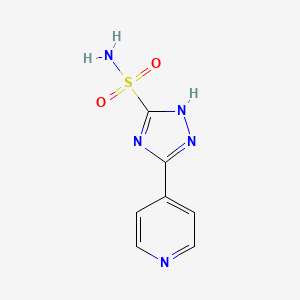

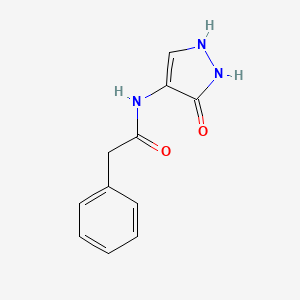
![1-[(Naphthalen-1-yl)sulfanyl]isoquinoline](/img/structure/B12903692.png)
